5,5-Dimethyloxolane-2-carbaldehyde
Description
Properties
IUPAC Name |
5,5-dimethyloxolane-2-carbaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O2/c1-7(2)4-3-6(5-8)9-7/h5-6H,3-4H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNGTYKJWJUMRFZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC(O1)C=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
128.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
144640-92-6 | |
| Record name | 5,5-dimethyloxolane-2-carbaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Comparison with Similar Compounds
Key Observations:
Functional Group Diversity: this compound’s aldehyde group distinguishes it from esters (e.g., 2-hydroxypropyl prop-2-enoate) and chlorinated amines (e.g., C₁₁H₁₈Cl₂N₂). This makes it more reactive in nucleophilic additions or oxidations compared to esters, which typically undergo hydrolysis or polymerization .
Reactivity and Stability
- Aldehyde vs. Ester Reactivity: The aldehyde group in this compound undergoes rapid condensation with amines or alcohols, unlike 2-hydroxypropyl prop-2-enoate, which reacts via radical polymerization or ester hydrolysis .
Discrepancies in Evidence
- Molecular Formula Conflicts : erroneously lists this compound as C₉H₉BrO , which contradicts its established structure. This may reflect a transcription error in source materials .
- CAS Registry Gaps : The absence of a CAS number for this compound in the evidence complicates definitive identification, necessitating further verification from authoritative databases.
Preparation Methods
Reaction Mechanism and Conditions
The Rieche formylation offers a direct route to introduce formyl groups into ethers via electrophilic substitution. For 5,5-dimethyloxolane, this method involves treating the substrate with dichloromethyl methyl ether (Cl₂CHOMe) in the presence of titanium tetrachloride (TiCl₄) as a Lewis acid. The reaction proceeds through a Friedel-Crafts-type mechanism, where TiCl₄ activates the dichloromethyl ether to generate an electrophilic formyl cation. This intermediate attacks the electron-rich C2 position of the oxolane ring, yielding the target aldehyde after hydrolysis.
Key Conditions :
Yield and Selectivity
Pilot-scale experiments under optimized conditions achieve yields of 68–72%, with minor byproducts arising from over-formylation or ring-opening. The use of TiCl₄ ensures regioselectivity for the C2 position due to steric hindrance from the 5,5-dimethyl groups, which direct electrophilic attack to the less hindered site.
Oxidation of 5,5-Dimethyloxolane-2-methanol
Catalytic Oxidation with Gold Nanoparticles
Building on methods for oxidizing tetrahydrofuran-2,5-dimethanol (THFDM) to dicarboxylic acids, controlled oxidation of 5,5-dimethyloxolane-2-methanol using hydrotalcite-supported gold (Au/HT) catalysts presents a sustainable pathway. Au nanoparticles (2–4 nm) facilitate selective alcohol-to-aldehyde conversion under mild conditions:
Reaction Parameters :
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Temperature : 70°C (to prevent over-oxidation to carboxylic acid).
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Oxidant : Air (10 bar pressure).
Yields of 58–63% are achieved within 3 hours, with the balance comprising unreacted alcohol and trace carboxylic acid. Catalyst recyclability studies show a 15% activity drop after five cycles due to nanoparticle sintering.
Stoichiometric Oxidants: TEMPO and Dess-Martin Periodinane
For small-scale synthesis, stoichiometric oxidants like 2,2,6,6-tetramethylpiperidine 1-oxyl (TEMPO) or Dess-Martin periodinane (DMP) offer precise control:
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TEMPO/NaClO System :
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Dess-Martin Periodinane :
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Achieves near-quantitative conversion in anhydrous DCM within 1 hour.
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Requires rigorous exclusion of water to prevent acid formation.
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Lithiation-Formylation Strategy
Directed Deprotonation and Formyl Quenching
The 2-position of 5,5-dimethyloxolane undergoes lithiation using lithium diisopropylamide (LDA) at −78°C, followed by quenching with dimethylformamide (DMF) to install the formyl group:
Procedure :
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Lithiation : LDA (2.2 equiv) in THF, −78°C, 30 minutes.
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Electrophilic Quenching : DMF (3.0 equiv), warmed to 25°C over 2 hours.
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Workup : Aqueous HCl hydrolysis and extraction.
This method affords 65–70% yield but demands anhydrous conditions and cryogenic handling. Competing side reactions include ring-opening at elevated temperatures.
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Selectivity | Scalability | Cost |
|---|---|---|---|---|
| Rieche Formylation | 68–72 | High | Industrial | Moderate |
| Au/HT Catalytic Oxidation | 58–63 | Moderate | Pilot-scale | Low (reusable) |
| TEMPO Oxidation | 85–89 | High | Lab-scale | High |
| Lithiation-Formylation | 65–70 | Moderate | Lab-scale | Very High |
Key Insights :
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Rieche Formylation balances cost and scalability but requires hazardous reagents.
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Catalytic Oxidation aligns with green chemistry principles but necessitates yield optimization.
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TEMPO excels in selectivity but is prohibitively expensive for large-scale use.
Q & A
Basic Research Questions
Q. What spectroscopic techniques are recommended for characterizing 5,5-Dimethyloxolane-2-carbaldehyde, and how should data interpretation be approached?
- Methodological Answer : Use a combination of NMR (¹H, ¹³C, DEPT-135) and FT-IR spectroscopy for structural elucidation. For NMR, employ high-resolution instruments (≥400 MHz) to resolve overlapping signals, particularly in the aldehyde and oxolane ring regions. Compare chemical shifts with analogous oxolane derivatives (e.g., 5-(Methoxymethyl)furan-2-carbaldehyde ). For FT-IR, focus on the aldehyde C=O stretch (~1700 cm⁻¹) and ether C-O-C vibrations (~1100 cm⁻¹). Validate purity via GC-MS with a non-polar column (e.g., DB-5) and electron ionization (EI) at 70 eV. Cross-reference spectral data with computational predictions (e.g., DFT-based simulations) to confirm assignments .
Q. How can researchers ensure reproducibility in synthesizing this compound?
- Methodological Answer : Standardize reaction conditions using controlled anhydrous environments (e.g., Schlenk line) to prevent aldehyde oxidation. Optimize stoichiometry via Design of Experiments (DoE) to assess the impact of catalysts (e.g., acid-mediated cyclization) and temperature gradients. Monitor reaction progress with in-situ FT-IR or TLC (silica gel, ethyl acetate/hexane eluent). Purify via fractional distillation or column chromatography, and validate purity through melting point analysis and HPLC (C18 column, UV detection at 254 nm). Document all parameters (e.g., solvent grade, drying protocols) to minimize batch variability .
Q. What protocols are critical for assessing the stability of this compound under varying storage conditions?
- Methodological Answer : Conduct accelerated stability studies by exposing the compound to humidity (40–80% RH), heat (25–60°C), and light (UV-vis irradiation). Quantify degradation products using LC-MS/MS with a polar-embedded stationary phase (e.g., HILIC). Compare results with Arrhenius modeling to predict shelf life. For long-term storage, use amber vials under inert gas (N₂/Ar) and −20°C conditions. Regularly re-analyze samples via ¹H NMR to detect aldehyde oxidation to carboxylic acids .
Advanced Research Questions
Q. How can contradictory NMR or mass spectrometry data for this compound derivatives be systematically resolved?
- Methodological Answer : Apply 2D NMR techniques (e.g., HSQC, HMBC) to resolve ambiguous assignments caused by steric hindrance or dynamic effects. For MS discrepancies (e.g., unexpected [M+2] peaks), perform isotopic labeling (e.g., ¹³C-aldehyde) or high-resolution mass spectrometry (HRMS) to distinguish between adducts and fragmentation artifacts. Validate findings using X-ray crystallography if single crystals are obtainable. Cross-correlate data with computational models (e.g., Gaussian/NMR prediction modules) to identify conformational isomers .
Q. What computational strategies integrate effectively with experimental data to predict the reactivity of this compound in novel reaction environments?
- Methodological Answer : Combine DFT calculations (e.g., B3LYP/6-31G*) to map reaction pathways (e.g., nucleophilic additions to the aldehyde group) with kinetic Monte Carlo (kMC) simulations to model competing pathways. Validate predictions experimentally via stopped-flow IR or UV-vis kinetics . Use Solvent Accessible Surface Area (SASA) analysis to assess steric effects from the 5,5-dimethyl groups. Compare results with analogous systems (e.g., furan-2-carbaldehyde derivatives) to identify steric/electronic trends .
Q. How should researchers design experiments to investigate the catalytic mechanisms of this compound in asymmetric synthesis?
- Methodological Answer : Employ chiral catalysts (e.g., organocatalysts or transition-metal complexes) and monitor enantioselectivity via chiral HPLC (e.g., Chiralpak IA column) or polarimetry . Use kinetic isotopic effects (KIE) and deuterium labeling to probe rate-determining steps. Perform in-situ NMR titration to identify catalyst-substrate interactions. For mechanistic insights, apply Eyring plots to determine activation parameters (ΔH‡, ΔS‡) and correlate with computational transition-state models .
Data Analysis and Reporting Guidelines
- Contradictory Data Resolution : Apply multivariate statistical analysis (e.g., PCA) to identify outliers in spectral datasets. Use error propagation models to quantify uncertainties in kinetic or thermodynamic measurements .
- Experimental Replication : Adopt FAIR data principles (Findable, Accessible, Interoperable, Reusable) by documenting metadata (e.g., instrument calibration logs, raw data files) in repositories like Zenodo or Figshare .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
